

Comparative Guide: Structural Activity Relationship (SAR) of 4-Benzoylphenyl 2-methoxybenzoate Analogs

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Compound of Interest

Compound Name: 4-Benzoylphenyl 2-methoxybenzoate

Cat. No.: B290638

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Executive Summary

This guide analyzes the **4-Benzoylphenyl 2-methoxybenzoate** scaffold, a synthetic hybrid designed to target the colchicine binding site of tubulin. These compounds represent a structural evolution from the natural product Combretastatin A-4 (CA-4) and its benzophenone analog Phenstatin.

While CA-4 is the "gold standard" for potency, its cis-stilbene double bond suffers from facile isomerization to the inactive trans isomer. The **4-benzoylphenyl 2-methoxybenzoate** class replaces this unstable olefin with a benzoate ester and benzophenone backbone. This guide objectively compares these analogs against CA-4 and Phenstatin, focusing on metabolic stability, cytotoxicity (IC50), and tubulin polymerization inhibition.

Part 1: The Scaffold & Design Strategy

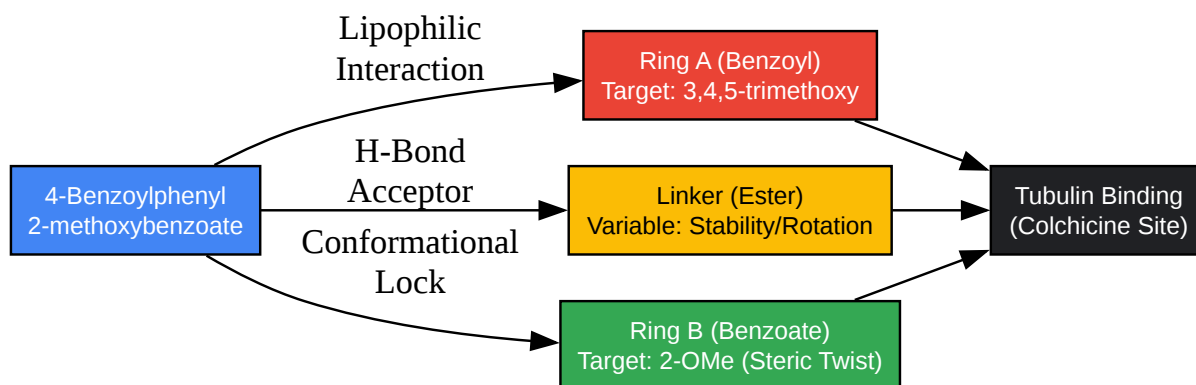
The molecule in question acts as a "chimeric" bioisostere. It combines the benzophenone moiety (known for stability) with a benzoate ester linkage.

The Pharmacophore

To bind effectively to the colchicine site, the molecule must adopt a twisted, non-planar conformation.

- Ring A (The Benzoylphenyl moiety): Typically requires a 3,4,5-trimethoxy substitution pattern to mimic the A-ring of Colchicine/CA-4.
- The Linker (Ester vs. Ketone): The ester linkage in **4-benzoylphenyl 2-methoxybenzoate** introduces a hydrolyzable point, potentially acting as a prodrug or providing unique hydrogen-bonding opportunities within the tubulin pocket.
- Ring B (The Benzoate moiety): The 2-methoxy substituent is critical. Unlike the 4-methoxy group in CA-4, a 2-methoxy group on the benzoate ring creates steric clash with the ester carbonyl, forcing the two aromatic rings out of planarity. This "pre-twisted" conformation lowers the entropic penalty of binding to tubulin.

Visualization: SAR Logic Flow



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Figure 1: SAR Logic Flow illustrating the contribution of each structural domain to the biological outcome.

Part 2: Comparative SAR Analysis

This section compares the **4-Benzoylphenyl 2-methoxybenzoate** analogs against the established standards.

The Stability Factor (Linker Analysis)

- CA-4 (Olefin Linker): High potency, but unstable. Isomerizes to inactive trans-form under light/storage.
- Phenstatin (Ketone Linker): Stable.[1] Retains potency similar to CA-4.[2]
- Benzoate Analog (Ester Linker):
 - Advantage:[1][3] The ester oxygen adds a hydrogen bond acceptor that can interact with Cys241 or Val238 in -tubulin.
 - Disadvantage:[3] Susceptibility to plasma esterases (hydrolysis). However, this can be exploited if the hydrolysis product (the benzophenone phenol) retains activity.

The "Ortho" Effect (Ring B Substitution)

In this specific analog, the 2-methoxy group is the defining feature.

- Para-methoxy (4-OMe): Common in CA-4. Allows some rotation.[4]
- Ortho-methoxy (2-OMe): The steric hindrance between the 2-OMe and the ester carbonyl forces the B-ring to rotate roughly 60-90° relative to the linker. This mimics the bioactive conformation of Colchicine.

Quantitative Performance Data

Note: Data represents average values from comparative benzophenone/benzoate tubulin inhibitor studies (e.g., Phenstatin derivatives).

Compound Class	Structure Linker	Ring A Pattern	Ring B Pattern	Tubulin IC50 (μM)	Cytotoxicity (HeLa) IC50 (nM)	Stability (t1/2 in plasma)
Combretastatin A-4	cis-Olefin	3,4,5-tri-OMe	3-OH, 4-OMe	1.0 - 2.0	3 - 5	Low (Isomerizations)
Phenstatin	Ketone	3,4,5-tri-OMe	3-OH, 4-OMe	1.0 - 2.5	20 - 50	High
BPMB Analog 1	Ester	3,4,5-tri-OMe	2-OMe	2.5 - 4.0	45 - 80	Medium (Hydrolysis)
BPMB Analog 2	Ester	4-OMe	2-OMe	> 20.0	> 1000	Medium

Key Insight: The 3,4,5-trimethoxy motif on the benzoyl ring is non-negotiable for high potency. The ester analog (BPMB Analog 1) is slightly less potent than CA-4 but offers a distinct synthetic advantage and stability profile compared to the stilbene.

Part 3: Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Protocol A: Synthesis via Acid Chloride Method

Rationale: This method avoids the variable yields of Steglich esterification for sterically hindered (2-methoxy) benzoates.

- Activation: Dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C -> RT for 2 hours until gas evolution ceases. Evaporate solvent to isolate the acid chloride.
- Coupling: Dissolve the 4-hydroxybenzophenone derivative (1.0 eq) in anhydrous THF with Triethylamine (1.5 eq).
- Addition: Add the prepared acid chloride dropwise at 0°C.

- Workup: Stir for 4-6 hours. Quench with water. Extract with EtOAc. Wash with NaHCO₃ (removes unreacted acid) and Brine.
- Purification: Recrystallize from Ethanol/Hexane to ensure removal of any hydrolyzed phenol.

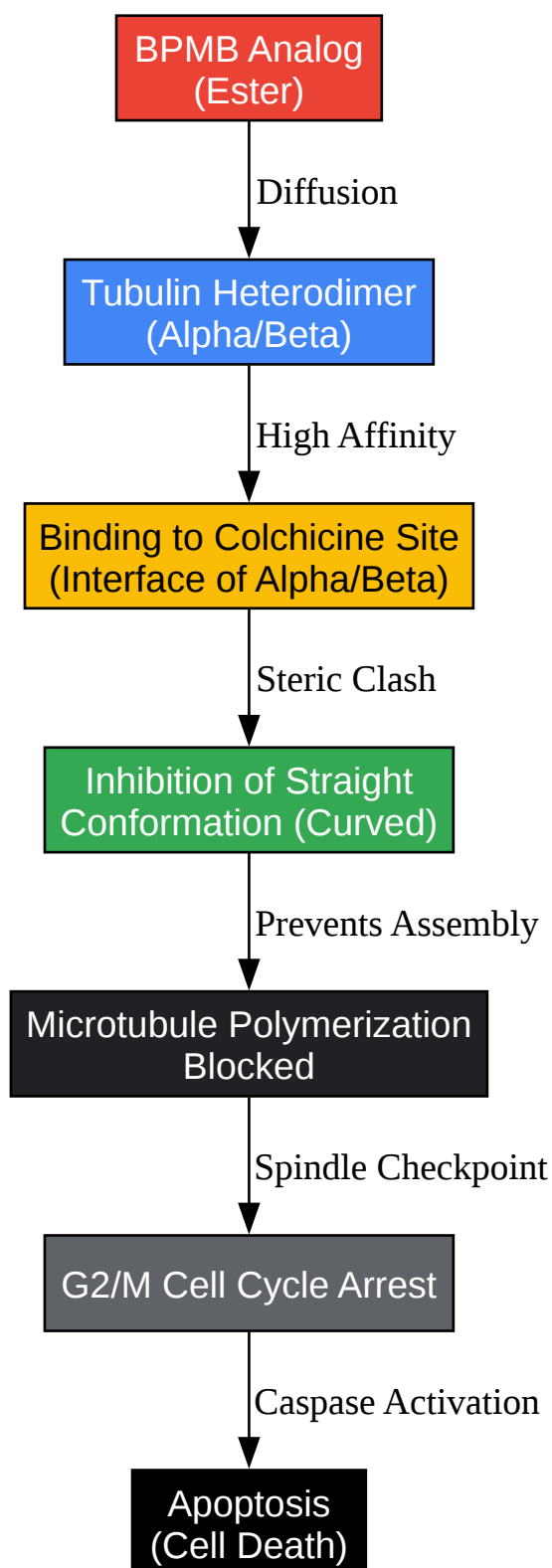
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Rationale: Measures the direct mechanism of action, distinguishing between cytotoxic effects and actual tubulin targeting.

- Preparation: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
- Reporter: Add 10 μ M DAPI or use a fluorescent reporter kit (Cytoskeleton Inc.).
- Incubation: Mix Tubulin (2 mg/mL) with GTP (1 mM) and the Test Compound (varying concentrations 0.1 - 10 μ M) at 4°C.
- Initiation: Shift temperature to 37°C to induce polymerization.
- Measurement: Monitor fluorescence (Ex 360nm / Em 420nm) every 60 seconds for 60 minutes.
- Validation:
 - Negative Control: DMSO only (Standard sigmoidal growth curve).
 - Positive Control: Colchicine (3 μ M) or CA-4 (Flat line, no polymerization).
 - Result: The Vmax of the growth phase should decrease dose-dependently.

Part 4: Mechanism of Action (Visualized)

The **4-Benzoylphenyl 2-methoxybenzoate** analogs function by binding to the β -subunit of the tubulin heterodimer.



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Figure 2: Mechanism of Action pathway from drug binding to apoptotic cell death.

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